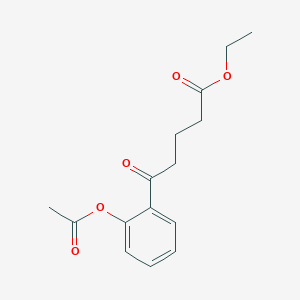

Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate

Description

Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate is a synthetic ester derivative featuring a 5-oxovalerate backbone substituted with a 2-acetoxyphenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to endogenous 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a potent eosinophil chemoattractant involved in inflammatory diseases like asthma . The 5-oxovalerate moiety is critical for binding to the OXE receptor, a G-protein-coupled receptor (GPCR) .

Properties

IUPAC Name |

ethyl 5-(2-acetyloxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-3-19-15(18)10-6-8-13(17)12-7-4-5-9-14(12)20-11(2)16/h4-5,7,9H,3,6,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDRCQSSSSDEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645833 | |

| Record name | Ethyl 5-[2-(acetyloxy)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-73-1 | |

| Record name | Ethyl 5-[2-(acetyloxy)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(2-acetoxyphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(2-acetoxyphenyl)-5-oxovaleric acid, while reduction can produce 5-(2-acetoxyphenyl)-5-hydroxyvalerate.

Scientific Research Applications

Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, its derivatives may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Chloro and Methyl Groups : Chloro (electron-withdrawing) and methyl (steric) substituents at positions 3 and 4 enhance potency by optimizing receptor binding .

- Fluorine Substitution : 3,5-Difluoro derivatives exhibit higher metabolic stability due to resistance to enzymatic degradation .

- Bulkier Groups : 2-Naphthyl analogs show reduced potency, likely due to steric hindrance .

Modifications to the 5-Oxovalerate Chain

Structural changes to the oxovalerate backbone influence conformational stability and receptor activation:

Key Observations :

- 3-Methyl Addition : Methylation at the 3-position blocks β-oxidation, prolonging half-life, and stabilizes a receptor-compatible conformation .

- Chloro Substitutions : 6-Cl and 5-Cl derivatives show synergistic effects with methyl groups, achieving sub-micromolar IC₅₀ values .

Metabolic Stability and β-Oxidation Resistance

Modifications to the oxovalerate chain or phenyl ring can mitigate metabolic degradation:

Biological Activity

Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate features an acetoxy group at the ortho position of the phenyl ring, which significantly influences its reactivity and biological interactions. The molecular formula is , and its structure can be represented as follows:

The biological activity of Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate is primarily attributed to its interaction with various molecular targets within biological systems. The key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby affecting metabolic pathways.

- Receptor Interaction : It can interact with cellular receptors, influencing signal transduction pathways.

- Antioxidant Activity : Studies suggest that derivatives of this compound exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

Research indicates that Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate possesses several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Activity : There is growing interest in its ability to inhibit cancer cell proliferation through apoptosis induction in tumor cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, contributing to its therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate | C13H14O4 | Contains an ortho acetoxy group |

| Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate | C13H14O4 | Para acetoxy group; different reactivity |

| Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate | C13H14O4 | Meta acetoxy group; potential variations in activity |

This comparison highlights how minor structural changes can lead to significant differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have investigated the biological activity of Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate through various experimental approaches:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that the compound induced apoptosis in breast cancer cells via caspase activation. The results showed a dose-dependent response, with significant cell death observed at higher concentrations.

- Antimicrobial Efficacy : In vitro assays conducted against Gram-positive and Gram-negative bacteria revealed that Ethyl 5-(2-acetoxyphenyl)-5-oxovalerate exhibited considerable antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics.

- Inflammation Modulation : Another study investigated the anti-inflammatory effects of the compound in a murine model of arthritis, where it significantly reduced markers of inflammation compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.